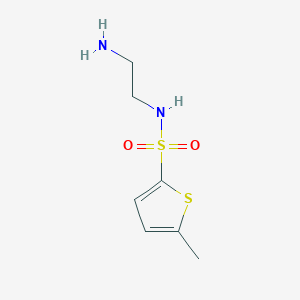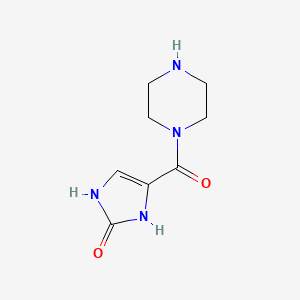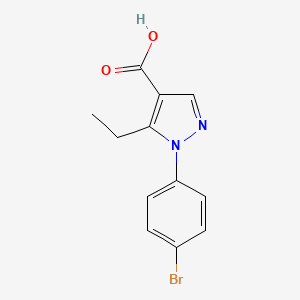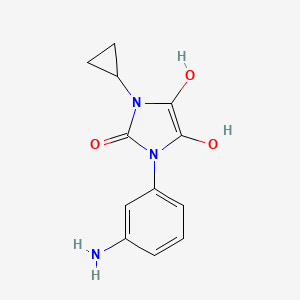
1-(4-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
This compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It’s known for its stability, resistance to oxidation and reduction, and its ability to participate in various chemical reactions .
Molecular Structure Analysis
The 1,2,3-triazole ring in this compound is likely to contribute to its rigidity and planarity. The presence of the methoxymethyl and ethylphenyl groups may influence its solubility and reactivity .Chemical Reactions Analysis
1,2,3-Triazoles can participate in various reactions such as N-alkylation, N-arylation, and sulfonation. The reactivity of this specific compound would depend on the position and nature of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
1,2,3-Triazole derivatives are pivotal in organic chemistry due to their versatile applications in drug design, synthesis of novel compounds, and as intermediates in organic synthesis processes. For example, the efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates demonstrates the importance of triazole derivatives as building blocks in organic synthesis, facilitating the development of compounds with potential antimicrobial activity (Khomenko, Doroschuk, & Lampeka, 2016). The "click chemistry" approach has also been highlighted as an efficient route for synthesizing triazole derivatives, including ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, showcasing the utility of triazoles in drug development and synthetic organic chemistry (Chen, Liu, & Chen, 2010).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of 1,2,3-triazole derivatives. The synthesis and evaluation of new 1,2,4-triazol-3-one derivatives for antimicrobial activity exemplify the ongoing research in utilizing triazole cores for developing compounds with antibacterial and antifungal properties (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012). These activities are crucial for pharmaceutical applications, where new antimicrobial agents are continually sought to combat resistant strains of microorganisms.
Corrosion Inhibition
The application of 1,2,4-triazole derivatives in corrosion inhibition, particularly for protecting metals in acidic environments, is another area of research. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been tested as a corrosion inhibitor for mild steel in hydrochloric acid medium, achieving high inhibition efficiency (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009). This highlights the potential of triazole derivatives in industrial applications, particularly in materials science and engineering.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-9-4-6-10(7-5-9)16-11(8-19-2)12(13(17)18)14-15-16/h4-7H,3,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCNXCXIMPTRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)



![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)







